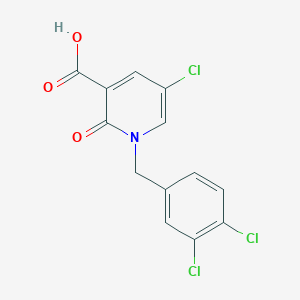

5-Chloro-1-(3,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chloro-1-(3,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid is a chemical compound with the molecular formula C13H8Cl3NO3 . It is used in proteomics research .

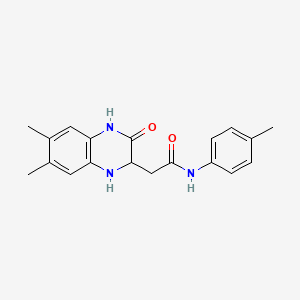

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with various substituents. The molecular weight of the compound is 332.57 g/mol .The InChI Code is 1S/C13H8Cl3NO3/c14-9-2-1-7 (3-10 (9)15)5-17-6-8 (13 (19)20)4-11 (16)12 (17)18/h1-4,6H,5H2, (H,19,20) .

Aplicaciones Científicas De Investigación

Synthesis Techniques

Researchers have developed numerous synthetic methods to create compounds related to 5-Chloro-1-(3,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid and its derivatives. For instance, a study by Yuanbiao et al. (2016) presents a rapid synthetic method for a related compound, demonstrating its importance as an intermediate in the production of biologically active compounds like thiazole carboxylic acids (Tu Yuanbiao et al., 2016). Similarly, Neely and Rovis (2014) explored Rh(III)-catalyzed decarboxylative coupling to synthesize substituted pyridines, highlighting the role of carboxylic acids as traceless activating groups in creating highly regioselective 5-substituted pyridines (J. Neely & T. Rovis, 2014).

Coordination Polymers

The reactivity of pyridinecarboxylic acid derivatives toward metal salts has been investigated, leading to the formation of various coordination polymers. Ghosh et al. (2004) demonstrated how pyridine-2,4,6-tricarboxylic acid interacts with Zn(II) salts to form unique coordination polymers and discrete carboxylate-bridged metallomacrocycles, depending on the reaction conditions (S. Ghosh, G. Savitha, & P. K. Bharadwaj, 2004).

Luminescent Materials

Studies on carbon dots and lanthanide coordination polymers demonstrate the potential of pyridinecarboxylic acid derivatives in creating materials with unique photoluminescent properties. Shi et al. (2016) found that certain organic fluorophores derived from pyridinecarboxylic acids are key to the high fluorescence quantum yields of carbon dots, suggesting their utility in expanding applications due to their luminescent origins (Lei Shi et al., 2016). Huang et al. (2018) highlighted the selective sensing capabilities of Ln-metal–organic frameworks based on tetracarboxylic acid molecules related to pyridinecarboxylic acids for detecting Fe3+ ions and polychlorinated benzenes, showcasing their application in environmental monitoring (Jing-Jing Huang et al., 2018).

Propiedades

IUPAC Name |

5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl3NO3/c14-8-4-9(13(19)20)12(18)17(6-8)5-7-1-2-10(15)11(16)3-7/h1-4,6H,5H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJSKFSNMJSLJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN2C=C(C=C(C2=O)C(=O)O)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1-(3,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2',3'-dihydrospiro[pyrrolidine-2,4'-quinoline]-1'-carboxylate](/img/structure/B2841840.png)

![Methyl 2-({4-[2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)ethyl]piperazine-1-carbothioyl}amino)benzoate](/img/structure/B2841842.png)

![N-[[4-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2841852.png)

![Methyl 2-[2-[[cyano(cyclopropyl)methyl]carbamoyl]phenyl]benzoate](/img/structure/B2841855.png)

![N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2841856.png)

![N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2841858.png)

![3-(4-allyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2841859.png)